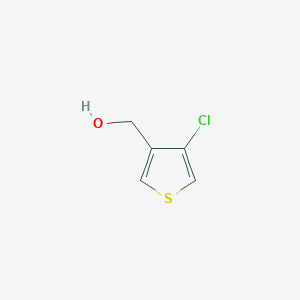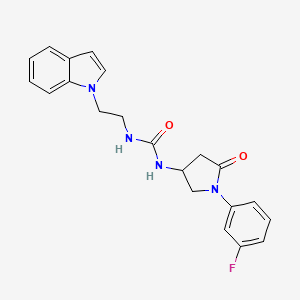![molecular formula C21H20IN3O3 B2966976 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide CAS No. 920249-94-1](/img/structure/B2966976.png)
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide” is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. It has the molecular formula C21H20IN3O3 .
Molecular Structure Analysis
The molecular weight of this compound is 489.313. The average mass is 489.306 Da and the monoisotopic mass is 489.054932 Da .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
This compound is part of a broader class of chemicals that have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of similar structural frameworks have been studied for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The antimicrobial screening of these compounds suggests potential therapeutic applications for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural and Spectroscopic Studies
The compound's structural relatives have been the subject of extensive spectroscopic studies, including FT-IR, 1H- and 13C-NMR, and ESI-MS, to elucidate their molecular structures. These studies contribute to a deeper understanding of the compound's chemical behavior and properties. For example, research on new pyridazinone derivatives has highlighted the significance of the E-configuration, confirmed through single-crystal X-ray diffraction, in the compound's stability and reactivity (Kalai et al., 2021).
Herbicidal and Agricultural Chemistry
In the agricultural sector, similar compounds have been synthesized and tested for their herbicidal activities. Some of these compounds have demonstrated the ability to completely inhibit chlorophyll at very low concentrations and exhibit significant herbicidal activity against dicotyledonous plants, comparable or even superior to commercial bleaching herbicides. This opens up new avenues for the development of more efficient and environmentally friendly agricultural chemicals (Xu et al., 2008).
Analgesic and Anti-inflammatory Research
Further research into benzamide derivatives has explored their analgesic and anti-inflammatory effects. Studies have shown that certain derivatives can have stronger analgesic effects than aspirin in animal models, as well as potent anti-inflammatory properties. This suggests potential pharmaceutical applications for managing pain and inflammation (Oskay et al., 1989).
Chemical Synthesis and Modification
The versatility of compounds within this family is also evident in their role in synthetic chemistry. They serve as key intermediates and reagents in the synthesis of complex molecules, demonstrating their utility in creating novel compounds with potential biological activities. This includes the development of new methodologies for the efficient and selective synthesis of functionalized molecules, highlighting the compound's importance in advancing synthetic chemistry and drug discovery (Mizuno et al., 2006).
Propiedades
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZRWJHGAMBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)